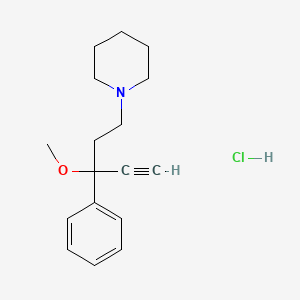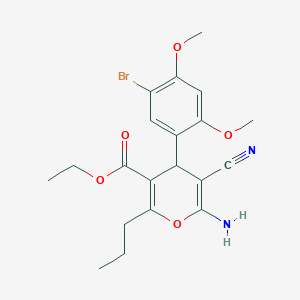
1-(3-methoxy-3-phenyl-4-pentyn-1-yl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxy-3-phenyl-4-pentyn-1-yl)piperidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MPP and is a derivative of piperidine. MPP is a white crystalline powder that is soluble in water and ethanol. This compound has been found to have numerous applications in scientific research, including in the fields of pharmacology, biochemistry, and neuroscience. In
作用機序
The mechanism of action of MPP is not fully understood, but it is believed to involve the interaction of MPP with the sigma-1 receptor. MPP has been found to bind to the sigma-1 receptor with high affinity, which leads to the activation of downstream signaling pathways. The activation of these pathways leads to changes in cellular processes, including calcium signaling, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
MPP has been found to have numerous biochemical and physiological effects. One of the primary effects of MPP is the modulation of the dopaminergic system. MPP has been found to increase the release of dopamine in the brain, which leads to increased locomotor activity and reward-seeking behavior. MPP has also been found to have an effect on the sigma-1 receptor, which is involved in the regulation of numerous cellular processes, including calcium signaling, oxidative stress, and apoptosis.
実験室実験の利点と制限
MPP has numerous advantages for lab experiments, including its high affinity for the sigma-1 receptor and its ability to modulate the dopaminergic system. However, MPP also has limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are numerous future directions for the study of MPP. One potential direction is the development of MPP as a therapeutic agent for the treatment of neurological disorders, including Parkinson's disease and schizophrenia. Another potential direction is the study of the sigma-1 receptor and its role in cellular processes, including calcium signaling, oxidative stress, and apoptosis. Additionally, the development of new compounds that are based on the structure of MPP may lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
合成法
The synthesis of MPP involves the reaction of 3-methoxyphenylacetylene with 1-piperidinyl lithium, followed by the addition of pent-4-yn-1-ol and hydrochloric acid. The product is then purified through recrystallization to obtain the final product, 1-(3-methoxy-3-phenyl-4-pentyn-1-yl)piperidine hydrochloride.
科学的研究の応用
MPP has numerous applications in scientific research, including in the fields of pharmacology, biochemistry, and neuroscience. One of the primary applications of MPP is in the study of the central nervous system. MPP has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of numerous cellular processes, including calcium signaling, oxidative stress, and apoptosis. MPP has also been found to have an effect on the dopaminergic system, which is involved in the regulation of movement and reward.
特性
IUPAC Name |
1-(3-methoxy-3-phenylpent-4-ynyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.ClH/c1-3-17(19-2,16-10-6-4-7-11-16)12-15-18-13-8-5-9-14-18;/h1,4,6-7,10-11H,5,8-9,12-15H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEMRVVEYJJACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCN1CCCCC1)(C#C)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5226176.png)
![N-[2-methoxy-5-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)phenyl]propanamide](/img/structure/B5226181.png)
![1-[(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B5226184.png)

![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B5226197.png)

![3-(anilinocarbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226208.png)
![7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-sulfonamide](/img/structure/B5226216.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B5226217.png)

![5-[(2R)-1-acetyl-2-pyrrolidinyl]-3-(2,4-dimethylbenzyl)-1,2,4-oxadiazole](/img/structure/B5226245.png)
![2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5226266.png)
![2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide](/img/structure/B5226267.png)
![2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5226275.png)
